molecular formula C27H26FN3O2 B2602159 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883649-69-2

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2602159
CAS No.: 883649-69-2
M. Wt: 443.522
InChI Key: IDESSRKJOJDTRY-UHFFFAOYSA-N
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Description

“4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C28H31F2NO2 . It has a molecular weight of 451.5 g/mol . The compound is also known by other names such as “Las 30538” and "145067-04-5" .


Molecular Structure Analysis

The compound has a complex structure that includes a benzimidazole ring, a pyrrolidinone ring, and a dimethylphenoxy group . The InChI code for the compound is “InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3” and the Canonical SMILES is "CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.5 g/mol and an XLogP3-AA value of 5.9, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has seven rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

  • The process of synthesizing and characterizing derivatives of benzimidazole and pyrrolidinone has been explored, revealing the methods for creating these compounds and their structural elucidation through techniques such as NMR, MS, and X-ray diffraction. These foundational studies provide insights into the chemical nature and stability of such compounds, laying the groundwork for further exploration of their applications in various fields (Rahmouni et al., 2016).

Photophysical Properties

  • Investigations into the photophysical behavior of related hemicyanine dyes in various solvents, including ionic liquids, have been conducted to understand their fluorescence properties. This research has implications for the development of new fluorescent probes and materials with potential applications in imaging and sensing technologies (Shim et al., 2008).

Biological Evaluation

  • The biological activities of pyrazolopyrimidine derivatives have been evaluated, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. Such studies highlight the therapeutic potential of these compounds in treating various diseases, including cancer and inflammatory conditions (El‐Borai et al., 2013).

Catalytic Applications

  • Research on the catalytic activity of complexes derived from pyridine and pyrazole ligands has explored their efficacy in transfer hydrogenation reactions. This work suggests potential industrial applications of these complexes in the synthesis of various organic compounds through catalytic processes (Magubane et al., 2017).

Properties

IUPAC Name

4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-18-6-5-7-19(2)26(18)33-15-14-30-24-9-4-3-8-23(24)29-27(30)20-16-25(32)31(17-20)22-12-10-21(28)11-13-22/h3-13,20H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDESSRKJOJDTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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